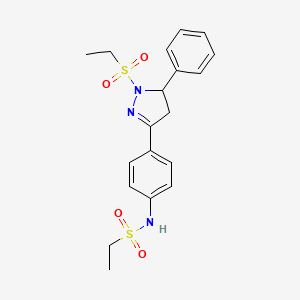
N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule notable for its structure, which includes a pyrazole ring—a five-membered ring with two nitrogen atoms. This compound's unique structure lends it to various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, several steps are typically involved:
Formation of the Pyrazole Core: : This often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonylation: : The resulting pyrazole is subjected to sulfonylation, where ethylsulfonyl chloride is introduced in the presence of a base.
Substitution and Coupling: : Finally, the pyrazole compound is coupled with a phenyl derivative using conditions such as palladium-catalyzed cross-coupling or other suitable methods.
Industrial Production Methods
For large-scale production, these synthetic steps can be optimized for yield and purity. This involves:
Continuous flow reactions to enhance reaction efficiency and safety.
Use of automation and controlled environments to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can convert the ethyl groups into aldehyde or carboxylic acid groups under the right conditions.
Reduction: : Possible reduction of the sulfonyl groups back to their thiol forms under strong reducing environments.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl3).
Major Products
From oxidation, one could obtain sulfonic acids or carboxylic acids.
Reduction typically yields thiols.
Substitution reactions yield various phenyl derivatives depending on the reagents used.
Scientific Research Applications
This compound has a variety of uses:
Chemistry: : Serves as an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential role in enzyme inhibition studies, specifically targeting pyrazole-containing compounds.
Medicine: : Explored as a possible pharmaceutical agent due to its structural similarities to known drugs.
Industry: : Used in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The effects of N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide are influenced by its interaction with molecular targets:
It can inhibit enzyme activities by mimicking the substrate or acting as a competitive inhibitor.
The sulfonamide group is known for its ability to interact with various protein targets, interfering with their normal function.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-phenylsulfonamide
1-(phenylsulfonyl)-1H-pyrazole
4-(phenylsulfonyl)aniline
Uniqueness
What sets N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its combination of sulfonyl and pyrazole functionalities, providing it with unique reactivity and potential for various applications. This dual functionality makes it particularly versatile for both synthetic and research uses.
There you go! A detailed look at this fascinating compound. What else is piquing your curiosity today?
Properties
IUPAC Name |
N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-10-15(11-13-17)18-14-19(16-8-6-5-7-9-16)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLWINUXIZEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
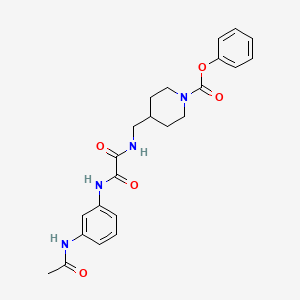
![3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)
![N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2675572.png)
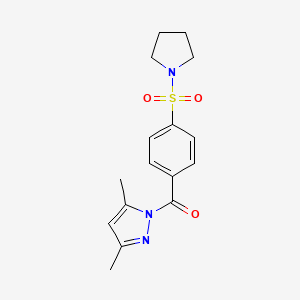
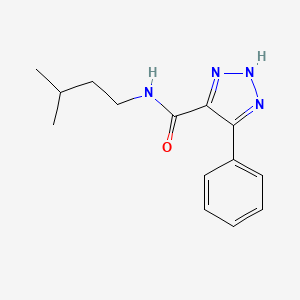
![2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2675576.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
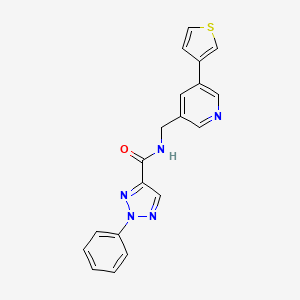
![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)
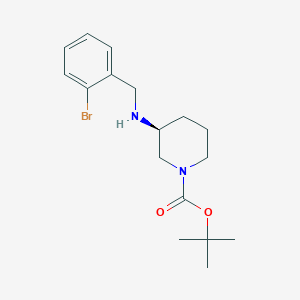
![ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
